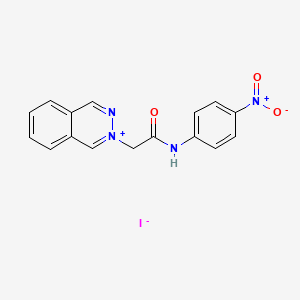
2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L172464-1EA is a chemical compound with the CAS number 522629-54-5. It is used primarily for experimental and research purposes. The compound’s structure and properties make it a valuable tool in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SALOR-INT L172464-1EA typically involves a series of organic synthesis steps. One common method includes the addition reaction of benzylamine. The specific procedure involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate. This intermediate is then subjected to a dehydration reaction to yield SALOR-INT L172464-1EA .
Industrial Production Methods
Industrial production of SALOR-INT L172464-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L172464-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
SALOR-INT L172464-1EA has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a component in industrial processes .
Mechanism of Action
The mechanism of action of SALOR-INT L172464-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
SALOR-INT L172634-1EA: Another compound with similar structural features but different functional groups.
SALOR-INT L481181-1EA: Shares some chemical properties but differs in its reactivity and applications
Uniqueness
SALOR-INT L172464-1EA stands out due to its specific reactivity and the range of reactions it can undergo. Its versatility in various scientific applications makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
522629-54-5 |
|---|---|
Molecular Formula |
C16H13IN4O3 |
Molecular Weight |
436.20 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C16H12N4O3.HI/c21-16(18-14-5-7-15(8-6-14)20(22)23)11-19-10-13-4-2-1-3-12(13)9-17-19;/h1-10H,11H2;1H |
InChI Key |
GMJXFVUMPFXDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















